molecular formula C21H18F2N6O4S B3607089 7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B3607089
M. Wt: 488.5 g/mol
InChI Key: ZYSYQCXIEBEDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions: 7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the para-methoxyaniline motif in the compound can be dealkylated and subsequently oxidized to form reactive iminoquinones .

Common Reagents and Conditions: Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the triazolopyrimidine core.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of the compound can lead to the formation of nitro derivatives, while oxidation can produce quinone-like structures.

Scientific Research Applications

7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a versatile candidate for drug development.

In industrial chemistry, the compound is used as a synthetic intermediate for the production of other complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a bio-isostere for purines, carboxylic acids, and N-acetylated lysine, allowing it to modulate various biological processes . Its ability to form hydrogen bonds and interact with different receptors makes it a potent agent in medicinal chemistry.

Comparison with Similar Compounds

Similar compounds to 7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other triazolopyrimidines and triazolothiadiazines. These compounds share a similar core structure but differ in their functional groups and biological activities . For example, triazolothiadiazines are known for their anticancer, antimicrobial, and anti-inflammatory properties . The unique combination of functional groups in this compound sets it apart from these similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

7-(difluoromethyl)-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O4S/c1-12-11-16(18(22)23)29-21(24-12)26-19(27-29)20(30)25-13-7-9-14(10-8-13)34(31,32)28-15-5-3-4-6-17(15)33-2/h3-11,18,28H,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSYQCXIEBEDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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